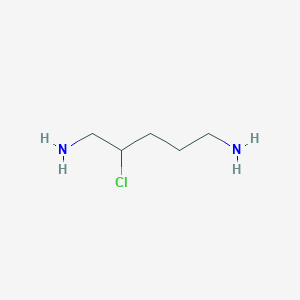
2-Chloropentane-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropentane-1,5-diamine is an organic compound with the molecular formula C5H13ClN2 It is a diamine derivative of pentane, where two amino groups are attached to the first and fifth carbon atoms, and a chlorine atom is attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropentane-1,5-diamine typically involves the chlorination of pentane followed by the introduction of amino groups. One common method is the free-radical chlorination of pentane to produce 2-chloropentane. This reaction is carried out under controlled conditions using chlorine gas and ultraviolet light to initiate the free-radical mechanism . The resulting 2-chloropentane is then subjected to nucleophilic substitution reactions with ammonia or other amine sources to introduce the amino groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloropentane-1,5-diamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or thiolate ions.
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium alkoxides, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid can be used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents such as ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and thiols depending on the nucleophile used.
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include primary and secondary amines.
Applications De Recherche Scientifique
2-Chloropentane-1,5-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloropentane-1,5-diamine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with biological targets, influencing its activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloropentane: A simpler compound with only a chlorine atom attached to the second carbon atom.
1,5-Diaminopentane: A compound with two amino groups attached to the first and fifth carbon atoms but without the chlorine atom.
2-Chloro-1,3-diaminopropane: A compound with a similar structure but with a shorter carbon chain.
Uniqueness
2-Chloropentane-1,5-diamine is unique due to the presence of both chlorine and amino groups, which allows it to participate in a wide range of chemical reactions and interactions
Propriétés
Numéro CAS |
918872-08-9 |
|---|---|
Formule moléculaire |
C5H13ClN2 |
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
2-chloropentane-1,5-diamine |
InChI |
InChI=1S/C5H13ClN2/c6-5(4-8)2-1-3-7/h5H,1-4,7-8H2 |
Clé InChI |
XZIWPYBFCAWSOH-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CN)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


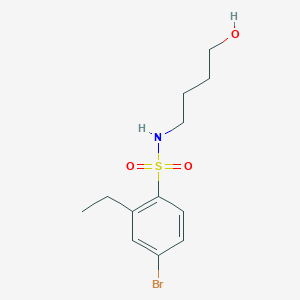
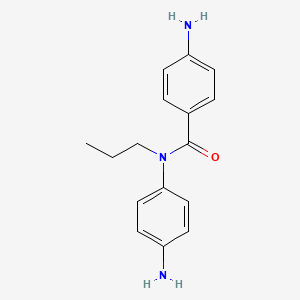


![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
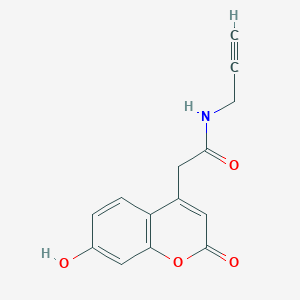
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
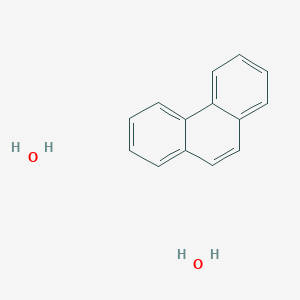
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)

